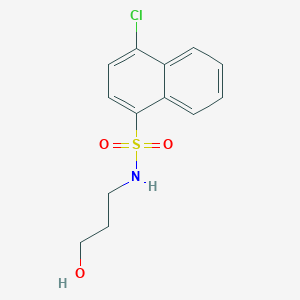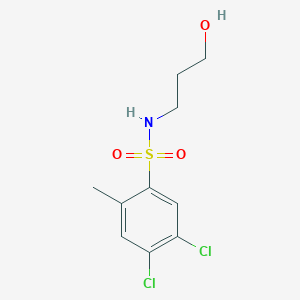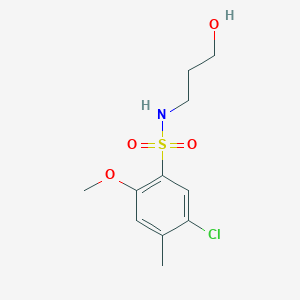
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as Br-MMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide inhibits CAIX by binding to its active site, which prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This leads to a decrease in the pH of the extracellular environment, which in turn leads to cell death in CAIX-expressing cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. It has also been found to have anti-inflammatory effects and to reduce the severity of inflammatory bowel disease in animal models.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has been found to be toxic to some normal cells, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the use of N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide in scientific research. One area of interest is the development of this compound-based cancer therapies. Another area of interest is the study of the role of CAIX in various biological processes, such as cell migration and invasion. Additionally, there is interest in developing new CAIX inhibitors that are more potent and selective than this compound. Finally, there is interest in studying the long-term effects of this compound on normal cells and tissues.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized using a simple method that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-bromo-2-methylaniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified via recrystallization.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in various cancer cells. This compound has been shown to induce cell death in CAIX-expressing cancer cells, making it a potential candidate for cancer therapy.
properties
Molecular Formula |
C15H16BrNO3S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-7-14(20-3)15(8-10)21(18,19)17-13-6-5-12(16)9-11(13)2/h4-9,17H,1-3H3 |
InChI Key |
FAEPCNWOZCWNJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)






